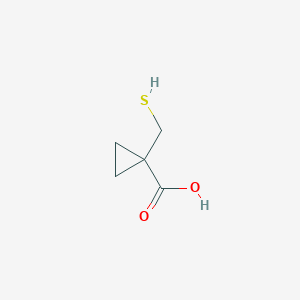
1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C5H8O2S . It has a molecular weight of 132.18 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid” is 1S/C5H8O2S/c6-4(7)5(3-8)1-2-5/h8H,1-3H2,(H,6,7) . This indicates that the compound contains a cyclopropane ring with a sulfanylmethyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
“1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid” is a compound with a molecular weight of 132.18 . The compound’s InChI Code is 1S/C5H8O2S/c6-4(7)5(3-8)1-2-5/h8H,1-3H2,(H,6,7) .Aplicaciones Científicas De Investigación
Plant Hormone Regulation
1-aminocyclopropane-1-carboxylic acid (ACC) is a precursor to the plant hormone ethylene . Ethylene is involved in various physiological processes, including fruit ripening, senescence, and stress responses. ACC is converted to ethylene by the enzyme ACC oxidase . Researchers study ACC to understand its role in plant growth, development, and stress adaptation .
Stress Signaling and Responses
ACC accumulates in plants during stress conditions such as drought, salinity, and pathogen attack. It acts as a signaling molecule, triggering adaptive responses. Researchers investigate ACC’s involvement in stress tolerance mechanisms and explore ways to enhance plant resilience .
Postharvest Physiology
In agriculture and horticulture, ACC is relevant for postharvest management. Controlling ethylene production (derived from ACC) can extend the shelf life of fruits, vegetables, and flowers. By inhibiting ACC conversion to ethylene, researchers aim to reduce spoilage and maintain product quality .
Biotechnology and Crop Improvement
ACC is a target for genetic manipulation to enhance crop traits. Modulating ACC levels can influence plant architecture, flowering time, and fruit development. Researchers explore ACC-related genes and enzymes to develop crops with improved yield, stress tolerance, and fruit quality .
Environmental Monitoring
ACC serves as an indicator of environmental stress. Researchers use ACC levels to assess pollution, soil health, and ecosystem disturbances. Monitoring ACC can provide insights into the impact of pollutants, heavy metals, and other stressors on plant health .
Chemical Synthesis and Medicinal Chemistry
Beyond its plant-related roles, ACC has applications in chemical synthesis. Its cyclopropane ring structure makes it an interesting building block for designing novel compounds. Medicinal chemists explore ACC derivatives for potential drug development, targeting specific enzymes or receptors .
Propiedades
IUPAC Name |
1-(sulfanylmethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-4(7)5(3-8)1-2-5/h8H,1-3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHOTRIKMXKDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Sulfanylmethyl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

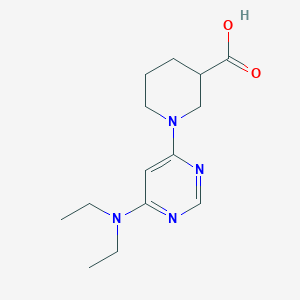
![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2741582.png)
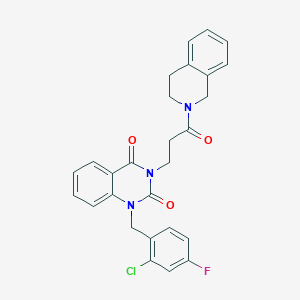
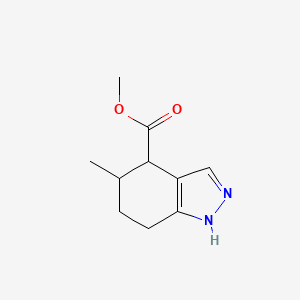
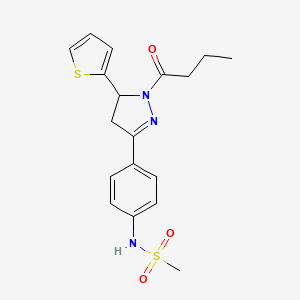
![N-(1-Cyanocyclohexyl)-2-[2-[5-(methoxymethyl)furan-2-yl]pyrrolidin-1-yl]propanamide](/img/structure/B2741592.png)
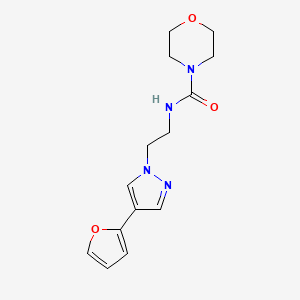
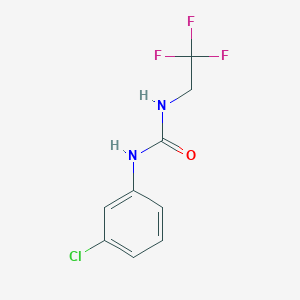
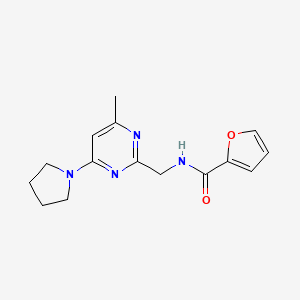
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2741598.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2741600.png)
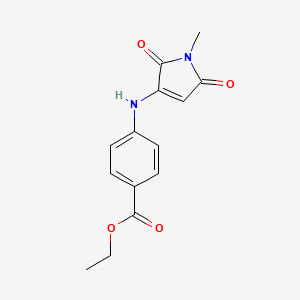
![(5-Bromopyridin-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2741603.png)
![2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2741604.png)